![molecular formula C20H16N2O5S2 B2354262 (E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 469876-24-2](/img/structure/B2354262.png)
(E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
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Description
(E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C20H16N2O5S2 and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Rhodanine-3-acetic acid derivatives, including compounds similar to the one , have demonstrated antimicrobial properties, particularly against mycobacteria, including Mycobacterium tuberculosis. These compounds also showed activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).
- A study on thiazolidine-2,4-dione derivatives found some samples to exhibit antimicrobial activity against both Gram-negative bacteria and fungi (Abd Alhameed et al., 2019).
Anticancer Activity
- Certain 4-thiazolidinones with a benzothiazole moiety, structurally related to the queried compound, were screened for antitumor activity and showed effectiveness against various cancer cell lines (Havrylyuk et al., 2010).
Anti-Inflammatory Activity
- Compounds similar to the one have been synthesized and tested for anti-inflammatory activity, with some derivatives showing significant effects (Sunder & Maleraju, 2013).
Fluorescent Chemical Sensors
- A fluorescent compound structurally related to the requested chemical was found to selectively determine Co2+ ions, indicating its potential as a fluorescent chemical sensor (Li Rui-j, 2013).
Molecular Docking and Simulation Studies
- Some derivatives of the compound have been studied for their potential as aldose and aldehyde reductase inhibitors, which can be significant in treating diabetic complications. These compounds showed inhibitory potential and were studied through molecular docking and simulation (Bacha et al., 2020).
properties
IUPAC Name |
2-[[2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c1-27-13-6-4-5-12(9-13)10-16-18(24)22(20(28)29-16)11-17(23)21-15-8-3-2-7-14(15)19(25)26/h2-10H,11H2,1H3,(H,21,23)(H,25,26)/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVMFUCAOULIU-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid |
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